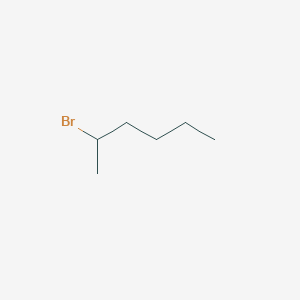

2-Bromohexane

Description

Contextualization within Halogenated Hydrocarbons Research

Halogenated hydrocarbons, including bromoalkanes like 2-bromohexane, are a significant class of organic compounds due to their diverse applications and reactivity. Research in this area focuses on understanding their physical and chemical properties, developing efficient synthesis methods, and exploring their transformations into other functional groups. This compound fits into this context as a common model substrate for studying the behavior of secondary alkyl bromides. Its properties, such as its boiling point of 142-144°C and slight solubility in water but high solubility in organic solvents like ethanol (B145695) and chloroform, are typical of this class of compounds. ontosight.ai

Significance in Modern Organic Synthesis and Catalysis Research

In modern organic synthesis, this compound is a versatile building block. The reactive carbon-bromine bond can be readily transformed through various reactions. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by a variety of nucleophiles, allowing for the introduction of different functional groups. solubilityofthings.comcymitquimica.com This makes it useful in the preparation of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai

Furthermore, this compound can be converted into organometallic reagents, such as Grignard reagents (e.g., hexylmagnesium bromide), by reaction with magnesium metal. fishersci.finih.govnih.govasianpubs.org These organometallic compounds are powerful nucleophiles and bases widely used in carbon-carbon bond formation reactions, which are crucial for constructing complex molecular architectures. Research in catalysis often involves developing new catalysts for reactions involving alkyl halides, such as cross-coupling reactions, where this compound can serve as a test substrate.

Overview of Advanced Research Trends in this compound Chemistry

Advanced research involving this compound explores various facets of its reactivity and synthesis. One area of interest is the stereochemistry of reactions involving this compound, particularly given its chiral nature. Studies investigate how reaction conditions and catalysts influence the stereochemical outcome of substitution and elimination reactions. For example, the conversion of (S)-hexan-2-ol to (R)-2-bromohexane can be achieved via an SN2 mechanism using phosphorus tribromide, which inverts the stereochemistry at the chiral center. pearson.com

Another trend involves the development of more environmentally friendly and efficient methods for synthesizing this compound and utilizing it in transformations. This includes exploring catalytic methods that reduce waste and improve selectivity. Research also delves into radical reactions involving bromoalkanes. For instance, the bromination of n-hexane using carbon tetrabromide under LED irradiation has been shown to produce this compound as a major product, alongside 1-bromohexane (B126081) and 3-bromohexane (B146008). beilstein-journals.org

The study of reaction kinetics and mechanisms involving this compound continues to be relevant, providing insights into the factors that influence reactivity. For example, the hydrolysis of 1-bromohexane is faster than that of this compound in an SN2 pathway, highlighting the impact of substrate structure on reaction rates. opentextbooks.org.hk

Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Br | ontosight.aiwikipedia.orguni.lu |

| Molecular Weight | 165.07 g/mol | ontosight.aiwikipedia.orgfishersci.no |

| Appearance | Colorless liquid | ontosight.aiwikipedia.orgsolubilityofthings.com |

| Boiling Point | 142-144 °C (143 °C) | ontosight.aiwikipedia.org |

| Melting Point | -17.5 °C | ontosight.ai |

| Solubility | Slightly soluble in water, highly soluble in organic solvents (ethanol, chloroform) | ontosight.aisolubilityofthings.comcymitquimica.com |

| Density | 1.1891 g/mL⁻¹ | wikipedia.org |

| XLogP (predicted) | 3.2 | uni.lunih.gov |

Selected Research Findings Related to this compound

| Research Area | Finding | Source |

| Synthesis (Radical) | Bromination of n-hexane with CBr₄ under LED irradiation yields this compound (84% yield). | beilstein-journals.org |

| Stereochemistry (SN2) | Conversion of (S)-hexan-2-ol to (R)-2-bromohexane using PBr₃ proceeds with inversion of stereochemistry. | pearson.com |

| Reactivity (SN2) | Hydrolysis of 1-bromohexane is faster than this compound via SN2 mechanism. | opentextbooks.org.hk |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBYCXAKZCQWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871016 | |

| Record name | Hexane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3377-86-4 | |

| Record name | 2-Bromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU9D9G6PF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromohexane

Stereoselective Synthesis of 2-Bromohexane and its Enantiomers

The carbon atom to which the bromine is attached in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (S)-2-bromohexane and (R)-2-bromohexane. wikipedia.orgnih.gov Stereoselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer.

Asymmetric Approaches to (S)-2-Bromohexane and (R)-2-Bromohexane

Asymmetric synthesis is a powerful tool in organic chemistry for creating chiral molecules from achiral starting materials in a way that produces unequal amounts of stereoisomers. uwindsor.ca This can be achieved through several methods, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. uniurb.ityork.ac.ukpharmaguideline.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. uniurb.it Chiral reagents are used in stoichiometric amounts to introduce chirality. york.ac.uk

In the context of synthesizing (S)- or (R)-2-bromohexane, one could envision a strategy starting from a prochiral precursor, where a reaction is guided by a chiral influence to selectively form one enantiomer. While specific, detailed procedures for the asymmetric synthesis of this compound enantiomers are not extensively documented in general literature, the principles of asymmetric synthesis provide a clear framework for how such a synthesis would be designed. uwindsor.canih.gov

Chiral Catalyst Applications in Bromoalkane Synthesis

Catalytic asymmetric synthesis is a highly efficient method as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. uwindsor.canih.gov These catalysts, which can be metal complexes with chiral ligands or organic molecules, create a chiral environment that favors the formation of one enantiomeric transition state over the other. pharmaguideline.comrsc.org

For the synthesis of chiral bromoalkanes, chiral catalysts can be employed in various reaction types. For instance, asymmetric halogenation or hydrohalogenation reactions could potentially be developed using chiral catalysts. Research in the field of asymmetric catalysis has led to the development of catalysts for a wide range of transformations, and the principles can be extended to the synthesis of compounds like this compound. researchgate.netnih.gov For example, chiral bifunctional catalysts have been shown to be effective in enantioselective bromolactonizations, demonstrating the potential for chiral catalyst-controlled bromination reactions. researchgate.net

Stereochemical Control in Halogenation Reactions

Controlling the stereochemistry of halogenation reactions is a key aspect of synthesizing chiral alkyl halides. In reactions where a stereocenter is created, such as the radical halogenation of an alkane, the stereochemical outcome is determined by the mechanism. pressbooks.publibretexts.org

For instance, the radical bromination of hexane (B92381) can produce this compound. However, this reaction typically proceeds through a trigonal planar radical intermediate. libretexts.orgchemistrysteps.com The incoming bromine atom can attack this intermediate from either face with equal probability, leading to the formation of a racemic mixture, which is an equal mixture of the (R)- and (S)-enantiomers. pressbooks.pubchemistrysteps.com Therefore, direct radical bromination of hexane is not a stereoselective method for producing a single enantiomer of this compound.

| Reaction Type | Intermediate | Stereochemical Outcome for this compound |

| Radical Bromination of Hexane | Trigonal Planar Radical | Racemic Mixture ((R)- and (S)-2-bromohexane) |

Achieving stereochemical control in such reactions would necessitate a departure from this standard radical pathway, for example, by using a chiral catalyst that can influence the direction of the bromine attack.

Regioselective Bromination Techniques

Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possible directions. In the synthesis of this compound, regioselectivity is crucial to ensure the bromine atom is introduced at the second carbon position of the hexane chain.

Markovnikov Addition Strategies for this compound

The most common and efficient method for the regioselective synthesis of this compound is the hydrobromination of 1-hexene (B165129). wikipedia.orgbrainly.combartleby.com This reaction follows Markovnikov's rule, which states that in the addition of a protic acid HX to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. chemistrysteps.commasterorganicchemistry.com

The mechanism of this electrophilic addition involves the protonation of the double bond in 1-hexene by hydrogen bromide (HBr) to form the more stable secondary carbocation at the C2 position. masterorganicchemistry.comchemistry-online.compressbooks.pub The subsequent attack of the bromide ion on this carbocation leads to the formation of this compound as the major product. masterorganicchemistry.compressbooks.pub To facilitate this reaction, especially given that alkenes can be insoluble in concentrated aqueous HBr, a phase-transfer catalyst such as tricaprylmethylammonium chloride can be used to improve the contact between the reactants. chemistry-online.com

| Reactant | Reagent | Rule | Product |

| 1-Hexene | HBr | Markovnikov Addition | This compound |

Anti-Markovnikov Bromination Pathways

In contrast to the Markovnikov addition, anti-Markovnikov addition of HBr to an alkene results in the bromine atom bonding to the less substituted carbon. byjus.com This outcome is achieved when the reaction is carried out in the presence of peroxides, which initiates a free-radical addition mechanism. doubtnut.comchemistrysteps.com

In the case of 1-hexene, the anti-Markovnikov addition of HBr would yield 1-bromohexane (B126081), not this compound. pwvas.orglibretexts.org The mechanism involves the initial addition of a bromine radical to the double bond to form the more stable secondary carbon radical at the C2 position. This radical then abstracts a hydrogen atom from HBr to form 1-bromohexane. chemistrysteps.comlibretexts.org This pathway is a clear illustration of how reaction conditions can be manipulated to control the regiochemical outcome of a bromination reaction, providing a contrasting synthetic route to the Markovnikov addition that yields this compound. byjus.comrsc.org

| Reactant | Reagent | Rule | Product |

| 1-Hexene | HBr, Peroxides | Anti-Markovnikov Addition | 1-Bromohexane |

Synthesis from Hexanol Precursors

A common and efficient method for the synthesis of this compound is through the nucleophilic substitution of hexan-2-ol. In this reaction, the hydroxyl (-OH) group of the alcohol is replaced by a bromine atom. This conversion is a staple in organic synthesis for creating alkyl halides from alcohols. khanacademy.org The reaction with reagents like phosphorus tribromide (PBr₃) typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.combyjus.com This mechanism is effective for primary and secondary alcohols, such as hexan-2-ol. byjus.comaskiitians.com The Sₙ2 pathway involves a backside attack by the nucleophile (bromide ion) on the carbon atom bearing the leaving group, resulting in an inversion of configuration if the carbon is a chiral center. masterorganicchemistry.com

Hydrogen bromide (HBr) is a common reagent for converting alcohols to alkyl bromides. The reaction of hexan-2-ol with HBr proceeds by protonating the hydroxyl group to form a good leaving group (water), followed by the attack of the bromide ion. For secondary alcohols, this can proceed through either an Sₙ1 or Sₙ2 mechanism, although Sₙ2 is common. youtube.com

Phosphorus tribromide (PBr₃) is another effective brominating agent for converting primary and secondary alcohols into their corresponding alkyl bromides. byjus.comaskiitians.com The reaction mechanism involves the activation of the alcohol's oxygen by the electrophilic phosphorus atom. byjus.com This is followed by an Sₙ2 substitution at the alcohol's carbon atom by a bromide ion. masterorganicchemistry.combyjus.com One advantage of using PBr₃ over HBr is that it can avoid the carbocation rearrangements that can sometimes occur with HBr, leading to a cleaner product. byjus.com

| Reagent | Mechanism with Hexan-2-ol | Key Features |

| Hydrogen Bromide (HBr) | Sₙ1 or Sₙ2 | The hydroxyl group is protonated to form water, a good leaving group. youtube.com |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Works well for primary and secondary alcohols; avoids carbocation rearrangements. masterorganicchemistry.combyjus.com |

N-Bromosuccinimide (NBS) is a versatile reagent in organic chemistry, primarily used as a source of bromine for radical substitution and electrophilic addition reactions. wikipedia.org Its most common application is in the allylic and benzylic bromination of alkenes and aromatic compounds, respectively, a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.com

The mechanism of NBS bromination in these cases involves the generation of a low concentration of molecular bromine (Br₂), which is then homolytically cleaved by a radical initiator or light to form bromine radicals. masterorganicchemistry.comyoutube.com These bromine radicals then participate in a chain reaction. It has been proposed that the chain-carrying species in NBS brominations can be either a bromine radical or a succinimidyl radical, depending on the substrate and reaction conditions. researchgate.net While NBS is the reagent of choice for allylic and benzylic positions because it minimizes the competing reaction of electrophilic addition of bromine to the double bond, its direct application for the halogenation of unactivated alkanes like hexane is less common. masterorganicchemistry.com The mechanism for alkane halogenation with NBS is also believed to proceed through a radical chain process, but the selectivity can be influenced by the solvent and other additives. researchgate.net

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. In the context of this compound synthesis, this involves exploring alternative reagents and reaction conditions that are more sustainable.

One promising area is the use of ionic liquids as both solvents and catalysts. Ionic liquids are salts with low melting points that are composed entirely of ions. google.com They are often considered "green" solvents due to their low vapor pressure, which reduces air pollution. Certain ionic liquids have been shown to be highly efficient reagents for nucleophilic substitution reactions to produce alkyl halides. organic-chemistry.org For example, 1-n-butyl-3-methylimidazolium halide ionic liquids, in the presence of a Brønsted acid, can efficiently convert alcohols to alkyl halides at room temperature. organic-chemistry.org A significant advantage of this protocol is the easy separation of the product from the reaction mixture and the potential for recycling the ionic liquid. organic-chemistry.org

Another approach involves the use of phase-transfer catalysts. In the synthesis of this compound from hex-1-ene and aqueous HBr, a phase-transfer catalyst like tricaprylmethylammonium chloride can be used. chemistry-online.com The catalyst facilitates the transfer of the bromide ion from the aqueous phase to the organic phase containing the alkene, allowing the reaction to proceed efficiently without the need for harsh, non-polar organic solvents. chemistry-online.com This method avoids the issue of the insolubility of the alkene in the polar aqueous acid. chemistry-online.com

| Green Chemistry Approach | Description | Advantages |

| Ionic Liquids | Use of ionic liquids (e.g., [bmim][Br]) as recyclable reagents and solvents for the conversion of alcohols to alkyl halides. organic-chemistry.org | Recyclable catalyst/reagent, low volatility, often mild reaction conditions. organic-chemistry.org |

| Phase-Transfer Catalysis | Utilizes a catalyst to facilitate reaction between reactants in immiscible phases (e.g., hex-1-ene in an organic phase and HBr in an aqueous phase). chemistry-online.com | Avoids the need for large quantities of organic solvents, improves reaction efficiency between insoluble reactants. chemistry-online.com |

Mechanistic Investigations of 2 Bromohexane Reactivity

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile. 2-Bromohexane, being a secondary alkyl halide, can undergo both SN1 and SN2 reactions, with the favored pathway depending on the reaction conditions. chemicalforums.com The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalforums.commasterorganicchemistry.com In contrast, the SN1 mechanism is a two-step process involving the ionization of the alkyl halide to form a carbocation intermediate, followed by the attack of the nucleophile on the carbocation. masterorganicchemistry.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, as the rate-determining step is the formation of the carbocation. masterorganicchemistry.compressbooks.pub

Stereochemical Inversion in SN2 Reactions of (S)-2-Bromohexane

SN2 reactions are characterized by a backside attack of the nucleophile on the carbon atom bonded to the leaving group. masterorganicchemistry.comvaia.com This backside attack results in an inversion of the stereochemistry at that carbon center. masterorganicchemistry.comvaia.com For example, when (S)-2-bromohexane undergoes an SN2 reaction with a nucleophile like the acetate (B1210297) ion, the product formed is (R)-2-hexyl acetate. brainly.com This transformation demonstrates the inversion of configuration from (S) to (R) as the nucleophile approaches from the side opposite to the departing bromide ion. vaia.combrainly.combrainly.com This inversion of stereochemistry in SN2 reactions is also known as Walden inversion. masterorganicchemistry.com

Influence of Alkyl Halide Structure on Reaction Rate

The structure of the alkyl halide significantly influences the rate of both SN1 and SN2 reactions. For SN2 reactions, steric hindrance around the carbon center where substitution occurs is a critical factor. masterorganicchemistry.comlumenlearning.com Methyl and primary alkyl halides react fastest via the SN2 mechanism because they have the least steric hindrance, allowing for easier backside attack by the nucleophile. masterorganicchemistry.comspcmc.ac.in Secondary alkyl halides like this compound are more hindered than primary halides but can still undergo SN2 reactions, although typically at a slower rate than primary halides. lumenlearning.comspcmc.ac.in Tertiary alkyl halides are generally unreactive in SN2 reactions due to significant steric hindrance preventing the nucleophile from accessing the carbon atom. masterorganicchemistry.comlumenlearning.comspcmc.ac.in

In contrast, SN1 reactions are favored by the stability of the carbocation intermediate that is formed in the rate-determining step. masterorganicchemistry.comlumenlearning.com The stability of carbocations follows the order: tertiary > secondary > primary > methyl. masterorganicchemistry.com Therefore, tertiary alkyl halides react fastest via the SN1 mechanism because they form the most stable carbocations. masterorganicchemistry.com Secondary alkyl halides like this compound can undergo SN1 reactions because the secondary carbocation is relatively stable. chemicalforums.com Primary and methyl carbocations are highly unstable, making SN1 reactions very slow or non-existent for primary and methyl halides. masterorganicchemistry.com

Elimination Reactions (E1 and E2)

In addition to nucleophilic substitution, this compound can also undergo elimination reactions, leading to the formation of alkenes. The two main elimination pathways are E1 and E2.

The E2 mechanism is a concerted, one-step process where a base abstracts a beta-hydrogen simultaneously with the departure of the leaving group (bromide) and the formation of a pi bond. libretexts.org E2 reactions are favored by strong bases and typically occur with secondary and tertiary alkyl halides. The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base.

The E1 mechanism is a two-step process that begins with the ionization of the alkyl halide to form a carbocation intermediate, similar to the first step of the SN1 reaction. A weak base then abstracts a beta-hydrogen from the carbocation, leading to the formation of an alkene. E1 reactions are favored by weaker bases and conditions that favor carbocation formation (e.g., polar protic solvents). The rate of an E1 reaction is dependent only on the concentration of the alkyl halide, as the rate-determining step is the formation of the carbocation.

For secondary alkyl halides like this compound, both E1 and E2 pathways are possible, and the favored mechanism depends on the reaction conditions, particularly the strength and concentration of the base, and the solvent. Strong bases tend to favor the E2 pathway, while weaker bases and conditions that stabilize the carbocation can favor the E1 pathway.

Regioselectivity and Stereoselectivity in Alkene Formation from this compound

The elimination reaction of this compound typically occurs through a dehydrohalogenation process, where a hydrogen atom and a bromine atom are removed from adjacent carbon atoms, leading to the formation of a carbon-carbon double bond. When this compound is treated with a strong base, three different alkene products can be formed: 1-hexene (B165129), cis-2-hexene, and trans-2-hexene (B1208433). brainly.com The formation of these different products is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity dictates which of the non-equivalent β-hydrogens is removed. In this compound, β-hydrogens are present on the C1 and C3 carbon atoms. Removal of a hydrogen from C1 and the bromine from C2 results in the formation of 1-hexene. Removal of a hydrogen from C3 and the bromine from C2 leads to the formation of 2-hexene (B8810679). brainly.com

Stereoselectivity, relevant in the formation of the 2-hexene isomers, determines the spatial arrangement of substituents around the newly formed double bond, leading to either the cis or trans isomer. The E2 elimination mechanism, commonly observed with strong bases, proceeds through a concerted step requiring an anti-periplanar arrangement of the leaving group (bromine) and the β-hydrogen being removed. masterorganicchemistry.comyoutube.comlibretexts.orgsaskoer.caucsb.edulibretexts.orgmsu.edulibretexts.orgchemguide.co.ukbits-pilani.ac.in This geometric requirement influences the stereochemical outcome.

Formation of 1-Hexene, cis-2-Hexene, and trans-2-Hexene

The reaction of this compound with a strong base results in the formation of three distinct alkene products:

1-Hexene: Formed by the elimination of a β-hydrogen from the primary carbon (C1). brainly.com

2-Hexene: Formed by the elimination of a β-hydrogen from the secondary carbon (C3). brainly.com Due to the presence of a double bond between C2 and C3, this product exists as two stereoisomers:

cis-2-Hexene: The isomer where the larger substituents on the double bond are on the same side.

trans-2-Hexene: The isomer where the larger substituents on the double bond are on opposite sides.

The relative proportions of these products depend on various factors, including the strength and steric bulk of the base used and the reaction conditions.

Zaitsev's and Hofmann's Rule Applications

The regiochemical outcome of elimination reactions is often predicted by Zaitsev's rule and Hofmann's rule. Zaitsev's rule states that the more substituted alkene product (the alkene with the greater number of alkyl substituents on the double bond carbons) will be the major product. brainly.comlibretexts.orgchemguide.co.ukbits-pilani.ac.indoubtnut.comchegg.comlibretexts.org For this compound, the 2-hexene isomers (cis and trans) are disubstituted alkenes, while 1-hexene is a monosubstituted alkene. According to Zaitsev's rule, the 2-hexene isomers are generally favored over 1-hexene when using a small, strong base. brainly.comlibretexts.orgmvpsvktcollege.ac.in

Conversely, Hofmann's rule predicts that the least substituted alkene will be the major product. chemguide.co.ukdoubtnut.comlibretexts.org This regiochemical outcome is typically observed when a sterically hindered (bulky) base is used, as the bulky base preferentially removes the more accessible β-hydrogen from the less substituted carbon (C1 in this compound), leading to the formation of 1-hexene. libretexts.orgbits-pilani.ac.inmvpsvktcollege.ac.inlibretexts.org Additionally, leaving groups that bear a positive charge can also favor Hofmann products. chemguide.co.ukdoubtnut.com

Among the Zaitsev products (cis- and trans-2-hexene), the trans isomer is generally more stable due to reduced steric hindrance between the substituents on the double bond. youtube.commsu.edulibretexts.orgmvpsvktcollege.ac.in Consequently, the trans-2-hexene is often the major stereoisomer formed under conditions that favor Zaitsev elimination. For instance, in the elimination of 2-bromobutane (B33332) with a small strong base, the trans-2-butene is produced in a significantly higher ratio than the cis isomer (e.g., 6:1). msu.edulibretexts.orgmvpsvktcollege.ac.in This principle extends to the formation of 2-hexene from this compound.

Illustrative data on the influence of the base on product distribution in similar elimination reactions suggests that while small strong bases favor Zaitsev products (more substituted alkene), bulky bases significantly increase the proportion of the Hofmann product (less substituted alkene). For example, with a bromide leaving group, a small base like ethoxide (EtO-) might yield around 80% Zaitsev product and 20% Hofmann product, whereas a bulky base like tert-butoxide ((CH₃)₃CO-) could result in a reversed ratio, with the Hofmann product being dominant. libretexts.org

| Base Type | Expected Major Regioisomer | Favored Product (2-Hexene vs 1-Hexene) |

|---|---|---|

| Small, Strong | Zaitsev | 2-Hexene (cis and trans) |

| Bulky, Strong | Hofmann | 1-Hexene |

Competing Reaction Pathways and Selectivity Enhancement

Alkyl halides like this compound can undergo not only elimination reactions (E1 and E2) but also nucleophilic substitution reactions (SN1 and SN2). bits-pilani.ac.inchemguide.co.uksciepub.comresearchgate.net For secondary alkyl halides such as this compound, both E2 and SN2 pathways can compete, particularly when strong nucleophiles that are also strong bases are used. bits-pilani.ac.insciepub.comresearchgate.net

The favored reaction pathway (elimination vs. substitution, and E1 vs. E2 or SN1 vs. SN2) is influenced by several factors:

Structure of the alkyl halide: Secondary halides can undergo both SN2/E2 and SN1/E1 depending on conditions. sciepub.comresearchgate.net

Strength and bulkiness of the base/nucleophile: Strong bases favor elimination (E2), especially bulky bases which favor Hofmann elimination. Strong nucleophiles favor substitution (SN2). libretexts.orgbits-pilani.ac.inresearchgate.net

Solvent: Polar protic solvents can favor SN1/E1 by stabilizing carbocation intermediates, while polar aprotic solvents can favor SN2 by enhancing nucleophile reactivity. sciepub.comresearchgate.net

Temperature: Higher temperatures generally favor elimination reactions due to the greater increase in entropy compared to substitution reactions. bits-pilani.ac.in

Leaving Group: Good leaving groups (like bromide) facilitate both substitution and elimination. libretexts.orgresearchgate.net

Selectivity towards a specific alkene product or pathway can be enhanced by carefully controlling these reaction parameters. For example, using a bulky base can enhance the selectivity for the Hofmann product (1-hexene) in the elimination of this compound. libretexts.orgbits-pilani.ac.inmvpsvktcollege.ac.inlibretexts.org Using a small, strong base in a suitable solvent and temperature range can favor the E2 pathway and the formation of Zaitsev products (2-hexene isomers), with a preference for the trans isomer. msu.edulibretexts.orgmvpsvktcollege.ac.in

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in understanding the intricate details of reaction mechanisms, including the elimination reactions of alkyl halides. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to model reaction pathways, determine transition state structures, and calculate energy profiles.

Transition State Modeling and Energy Profiles

Computational modeling allows researchers to investigate the transition state structures involved in the elimination of this compound. For the E2 mechanism, the transition state involves the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond. masterorganicchemistry.comlibretexts.orgsaskoer.caucsb.edulibretexts.orgmsu.edulibretexts.orgchemguide.co.ukbits-pilani.ac.in By calculating the energy of this transition state relative to the reactants, the activation energy of the reaction can be determined.

Studies on similar systems, such as the E2 elimination of 2-bromopropane, demonstrate how computational methods can provide insights into the geometric and electronic changes that occur during the reaction, including bond distances and angles in the transition state. Energy profiles can be constructed to visualize the energy changes along the reaction coordinate, identifying intermediates and transition states and helping to explain observed reaction rates and product distributions.

Quantum Mechanical Studies of Bond Breaking and Formation

Quantum mechanical studies delve into the electronic structure changes that accompany bond breaking and formation during chemical reactions. These studies can provide a deeper understanding of the forces driving the reaction and the nature of the chemical bonds involved.

In the context of this compound elimination, quantum mechanical calculations can analyze the changes in electron density and orbital interactions as the C-H and C-Br bonds weaken and the C=C π bond forms in the transition state. While general studies on the quantum mechanical origin of the chemical bond highlight the role of constructive interference of electron wavefunctions, specific calculations on the bond changes during the elimination of this compound can provide quantitative details about the degree of bond breaking and formation in the transition state and how this relates to the activation energy and product selectivity. These studies contribute to a comprehensive understanding of the reaction mechanism at the electronic level.

Advanced Applications in Organic Synthesis

Role of 2-Bromohexane as a Versatile Building Block

This compound is recognized as a versatile building block in organic synthesis due to the reactivity of the carbon-bromine bond, which can undergo various transformations, including nucleophilic substitution reactions solubilityofthings.com. This reactivity allows for the introduction of a hexyl group into various molecules, making it valuable for constructing more complex structures atamankimya.com.

Synthesis of Complex Organic Molecules

In organic reactions, this compound is utilized to create larger and more intricate molecular architectures solubilityofthings.com. Its ability to participate in reactions where the bromine atom is replaced by different nucleophiles makes it a useful substrate for synthetic applications solubilityofthings.com.

Precursor in Pharmaceutical and Agrochemical Synthesis

This compound is employed as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals solubilityofthings.comontosight.aifishersci.se. The introduction of the hexyl chain derived from this compound is a valuable step in the synthesis of complex drug molecules and in the production of pesticides and herbicides atamankimya.comontosight.aiabchemicalindustries.com.

Organometallic Chemistry Involving this compound

Organometallic chemistry plays a significant role in utilizing this compound for carbon-carbon bond formation and other transformations. The carbon-bromine bond in this compound can be activated by transition metals, enabling its participation in various catalytic reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi) with this compound Derivatives

Cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, are powerful tools for forming carbon-carbon bonds. While these reactions are often associated with aryl and vinyl halides, alkyl halides like this compound can also participate, although typically requiring specific conditions or catalyst systems due to challenges like beta-hydride elimination acs.orgnih.gov. These reactions, often catalyzed by palladium, have revolutionized organic synthesis by allowing for the efficient coupling of different organic fragments acs.orgrsc.orgmasterorganicchemistry.comnobelprize.org.

Transition Metal Catalysis in this compound Transformations

Transition metal catalysis is central to many reactions involving this compound. These catalysts facilitate the formation of new bonds and enable transformations that would be difficult or impossible otherwise mdpi.com.

Palladium catalysis is particularly prominent in cross-coupling reactions and other transformations involving organohalides acs.orgrsc.orgnobelprize.orglibretexts.orgnih.gov. Palladium catalysts can activate the carbon-bromine bond in this compound, initiating catalytic cycles that lead to the formation of new carbon-carbon or carbon-heteroatom bonds nih.gov. The development of palladium-catalyzed cross-coupling reactions, recognized by the Nobel Prize in Chemistry in 2010, has significantly impacted the synthesis of complex molecules acs.orgrsc.orgmasterorganicchemistry.comnobelprize.org. Research continues to explore and optimize palladium-catalyzed reactions for various substrates, including alkyl halides, to expand the scope of these powerful synthetic methods nih.gov.

While specific detailed research findings or data tables directly linking this compound as a substrate in named cross-coupling reactions like Suzuki, Heck, or Negishi were not extensively detailed in the search results, the general principles of these reactions involving organohalides and the role of palladium catalysis are well-established acs.orgrsc.orgmasterorganicchemistry.comnobelprize.orglibretexts.orgnih.gov. The reactivity of this compound in nucleophilic substitution and its classification as a versatile building block in organic synthesis, including in the production of pharmaceuticals and agrochemicals, underscore its potential for use in such advanced transformations solubilityofthings.comontosight.aiatamankimya.comfishersci.seontosight.aiabchemicalindustries.com.

Nickel-Catalyzed Reactions

Nickel catalysts can facilitate various transformations involving secondary alkyl bromides. For instance, nickel-catalyzed cross-electrophile coupling reactions have been reported for the formation of C(sp2)–C(sp3) bonds between aryl bromides and cyclic secondary alkyl bromides, utilizing specific ligand systems and additives like lithium chloride rsc.org. Another notable application is the nickel-catalyzed alkyl-alkyl cross-coupling of unactivated secondary alkyl bromides with aldehydes, which act as alkyl carbanion equivalents via hydrazone intermediates rsc.org. This approach avoids the use of traditional organometallic reagents.

While primary and tertiary alkyl halides have shown reactivity in certain nickel-catalyzed C-H alkylation reactions, this compound, as a secondary alkyl bromide, has been reported to be almost unreactive under specific conditions designed for the alkylation of azaheteroaromatics mdpi.com. However, other nickel-catalyzed protocols, such as the reductive cross-coupling of aryl halides with alkyl halides, have demonstrated the coupling of secondary alkyl bromides acs.org. The selectivity for branched products from secondary alkyl halides can be high in these methods acs.org. Nickel catalysis, sometimes in conjunction with photoredox catalysis, also enables the carboxylation of unactivated secondary alkyl bromides with CO2, providing access to carboxylic acids organic-chemistry.org.

Data on specific nickel-catalyzed reactions involving this compound are often presented within broader studies on secondary alkyl halides. The success and outcome of these reactions are highly dependent on the specific catalyst system, ligands, additives, and reaction conditions employed.

Role of Ligands and Chiral Modifiers in Catalysis

Ligands play a crucial role in metal-catalyzed reactions involving alkyl halides by influencing the catalyst's activity, stability, and selectivity. In the context of nickel catalysis with secondary alkyl bromides, the appropriate choice of ligand is essential for promoting desired reaction pathways and suppressing side reactions like beta-hydride elimination organic-chemistry.org.

Chiral modifiers and ligands are particularly important in asymmetric catalysis, enabling the synthesis of enantioenriched products from prochiral or racemic starting materials like this compound (which possesses a chiral center at the C2 position). The design of chiral ligands is key to initiating reactions and achieving enantiocontrol over reactive intermediates, such as alkyl radicals, which can be generated from racemic alkyl halides under transition-metal catalysis sustech.edu.cn.

For example, the enantioconvergent radical C-N coupling of racemic secondary alkyl halides to access alpha-chiral primary amines has been achieved using copper catalysis in conjunction with chiral anionic multidentate N,N,P-ligands sustech.edu.cn, nih.gov. While this specific example uses copper, it illustrates the principle of using chiral ligands with transition metals to control the stereochemical outcome when reacting with secondary alkyl halides. The concept of "asymmetric activation" also highlights how chiral modifiers can influence the conformation of achiral ligands in a metal complex, thereby defining the enantio-discrimination of the catalytic center scu.edu.cn.

Functional Group Interconversions of the Bromo- Moiety

The bromine atom in this compound can be readily transformed into various other functional groups through nucleophilic substitution and other reactions, making it a valuable intermediate in organic synthesis imperial.ac.uk.

Conversion to Alcohols, Ethers, and Amines

Secondary alkyl halides like this compound can undergo nucleophilic substitution reactions with various nucleophiles to replace the bromine atom. Reaction with hydroxide (B78521) ions (e.g., from sodium or potassium hydroxide) in a suitable solvent mixture (often ethanol (B145695) and water) can convert this compound to hexan-2-ol chemguide.co.uk, schoolwires.net. This reaction can proceed via both SN1 and SN2 mechanisms, with the specific pathway depending on the reaction conditions (solvent, temperature, concentration of nucleophile) chemguide.co.uk.

Similarly, reaction with alkoxides (deprotonated alcohols) can lead to the formation of ethers via the Williamson ether synthesis masterorganicchemistry.com. This SN2 reaction works best with primary alkyl halides, but secondary alkyl halides can give a mixture of substitution and elimination products masterorganicchemistry.com.

The conversion of alkyl halides to amines can be achieved by reaction with ammonia (B1221849) or amines schoolwires.net. This is also a nucleophilic substitution process. For secondary alkyl halides, the reaction conditions and the nature of the amine nucleophile will influence the yield of the desired amine product versus potential side products from elimination or multiple alkylations.

Formation of Nitriles and other Carbon-Containing Derivatives

The bromo group in this compound can be replaced by a cyanide group (-CN) to form a nitrile, 2-cyanohexane libretexts.org, pressbooks.pub, chemguide.co.uk. This is typically achieved by reacting the alkyl halide with a metal cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), often in a polar aprotic solvent like ethanol or DMSO wikipedia.org, chemguide.co.uk. The reaction with cyanide is a classic example of an SN2 reaction, especially with primary and secondary alkyl halides libretexts.org, pressbooks.pub, chemguide.co.uk. When a chiral secondary alkyl halide like (R)-2-bromohexane reacts with sodium cyanide via an SN2 mechanism, inversion of configuration occurs, leading to the formation of (S)-2-cyanohexane brainly.com, brainly.com, chegg.com, gauthmath.com.

| Reactant Stereochemistry | Nucleophile | Product Stereochemistry | Mechanism |

|---|---|---|---|

| (R)-2-Bromohexane | Cyanide (CN⁻) | (S)-2-Cyanohexane | SN2 |

Besides nitriles, this compound can be used to form other carbon-containing derivatives through reactions with carbon nucleophiles or organometallic reagents. For example, it can react with Grignard reagents or organolithium compounds to form new carbon-carbon bonds, although these reactions can be complicated by side reactions like elimination or rearrangement, especially with secondary halides. Metal-catalyzed cross-coupling reactions, as discussed earlier, provide more controlled methods for forming C-C bonds.

Esterification Reactions (e.g., with Acetate (B1210297) Ions)

Esters can be formed by the reaction of alkyl halides with carboxylate ions orgosolver.com, libretexts.org. This nucleophilic substitution reaction typically proceeds via an SN2 mechanism, particularly with primary alkyl halides orgosolver.com, operachem.com. When a secondary alkyl halide like this compound reacts with a carboxylate ion, such as acetate (CH3COO-), an ester is formed brainly.com, vaia.com, askfilo.com, brainly.com, libretexts.org, pressbooks.pub, pressbooks.pub. Similar to the reaction with cyanide, the SN2 reaction with acetate ion results in the inversion of configuration at the chiral center. For instance, the reaction of (S)-2-bromohexane with acetate ion yields (R)-hexyl acetate (also referred to as (R)-2-acetoxyhexane or (R)-1-methylpentyl acetate) brainly.com, vaia.com, askfilo.com, brainly.com, libretexts.org, pressbooks.pub, pressbooks.pub.

| Reactant Stereochemistry | Nucleophile | Product | Mechanism | Stereochemical Outcome |

|---|---|---|---|---|

| (S)-2-Bromohexane | Acetate (CH₃CO₂⁻) | (R)-Hexyl acetate | SN2 | Inversion of configuration |

While the SN2 mechanism is prevalent for ester formation from secondary alkyl halides and carboxylates under suitable conditions, competing elimination reactions can also occur, leading to alkene byproducts.

Kinetic and Spectroscopic Characterization of 2 Bromohexane Reactions

Reaction Kinetics and Rate Law Determination

The study of reaction kinetics for 2-bromohexane involves determining how fast its reactions proceed and how the rate is influenced by various factors. Rate laws mathematically describe the dependence of the reaction rate on the concentration of reactants. photophysics.com

Factors Influencing Reaction Rates

Several factors can influence the rate of chemical reactions involving this compound. These include the concentration of reactants, temperature, the physical state of the reactants, the presence of a catalyst, and the nature of the solvent. savemyexams.comopentextbc.caconsensus.applibretexts.orgbyjus.comopentextbooks.org.hk

Increasing the concentration of reactants generally increases the reaction rate because it leads to a higher frequency of effective collisions between molecules. savemyexams.comopentextbc.caconsensus.appbyjus.comopentextbooks.org.hk Temperature also significantly affects reaction rates; higher temperatures increase the kinetic energy of molecules, resulting in more frequent and energetic collisions, thus increasing the likelihood of overcoming the activation energy barrier. savemyexams.comopentextbc.caconsensus.applibretexts.orgopentextbooks.org.hkopentextbooks.org.hk The physical state and surface area of reactants are particularly important in heterogeneous reactions, where increased surface area allows for greater contact between reactants. savemyexams.comopentextbc.cabyjus.comopentextbooks.org.hk The presence of a catalyst can accelerate a reaction by providing an alternative reaction pathway with a lower activation energy without being consumed in the process. opentextbc.caconsensus.app The choice of solvent can also influence reaction rates, particularly in reactions involving polar or ionic species, due to solvent-solute interactions and solvent viscosity. consensus.applibretexts.orgbyjus.com

For instance, in SN2 reactions, the reactivity of alkyl halides is influenced by steric hindrance, with primary alkyl halides typically reacting faster than secondary ones like this compound. opentextbooks.org.hkopentextbooks.org.hk The reaction rate of hydrolysis of 1-bromohexane (B126081) is faster than this compound in an SN2 pathway. opentextbooks.org.hkopentextbooks.org.hk

Activation Energy Studies

Activation energy (Ea) is the minimum energy required for reactant molecules to undergo an effective collision and form products. opentextbc.cabartleby.com Studying the activation energy of this compound reactions provides information about the energy barrier that must be overcome for the reaction to occur. The rate of reaction is dependent on the activation energy; a higher activation energy means fewer molecules will have sufficient energy for an effective collision. opentextbc.ca

Experimental determination of activation energy often involves measuring the reaction rate constant at different temperatures and applying the Arrhenius equation. One study involving the reaction of bromopropane and potassium hydroxide (B78521) reported an activation energy of 50.188 kJ/mol, which deviated from a literature range of 72.80–83.76 kJ/mol for a similar reaction. bartleby.com While this specific data is for bromopropane, it illustrates the type of studies conducted to determine activation energy for alkyl halide reactions. Heating a reaction can lower the activation energy, thereby increasing the reaction rate. bartleby.combartleby.com

Gas-Phase Pyrolysis and Elimination Kinetics

Gas-phase pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. Studies on the elimination kinetics of this compound in the gas phase have been conducted. These reactions are often homogeneous, unimolecular, and follow first-order rate laws under specific conditions. researchgate.netresearchgate.net

Table 1: Arrhenius Parameters for Gas-Phase Elimination Kinetics

| Compound | Temperature Range (°C) | Pressure Range (torr) | log A (s⁻¹) | Ea (kJ/mol) | Reference |

| This compound | 310–360 | 46–213 | 13.08 ± 0.70 | 185.7 ± 8.2 | researchgate.net |

| 2-Bromo-4-methylpentane | 310–360 | 46–213 | 13.08 ± 0.33 | 183.4 ± 3.8 | researchgate.net |

Spectroscopic Methods for In-situ Reaction Monitoring

Spectroscopic methods are powerful tools for monitoring chemical reactions in situ, providing real-time information about the species present and their structural changes throughout the reaction process. frontiersin.orgsustainability-directory.comnih.govespublisher.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. nih.govcdnsciencepub.comresearchgate.netsemanticscholar.orglibretexts.orgmjcce.org.mk IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the scattering of light due to molecular vibrations that cause a change in polarizability. nih.govlibretexts.orgmjcce.org.mk

Both IR and Raman spectroscopy have been used to study alkyl bromides, including this compound. cdnsciencepub.comresearchgate.netsemanticscholar.org These techniques can be used to obtain vibrational spectra and make vibrational assignments for different conformers of the molecule. cdnsciencepub.comresearchgate.netsemanticscholar.org Normal coordinate calculations can aid in the interpretation of the spectra and the identification of conformers. cdnsciencepub.comresearchgate.netsemanticscholar.org Studies have utilized modified valence force fields transferred from related compounds like bromopentanes to analyze the vibrational spectra of bromohexanes, with good results. cdnsciencepub.comresearchgate.net The application of IR and Raman spectroscopy allows for the characterization of the chemical bonds and structural features of this compound and the monitoring of changes in these features during reactions. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of organic molecules. nih.govchegg.comcore.ac.uk It provides detailed information about the connectivity of atoms and the electronic environment of nuclei, particularly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). chegg.comcore.ac.uk

NMR spectroscopy can be used to elucidate the structure of this compound and to monitor reactions in which it is involved. chegg.comtcichemicals.com For example, ¹H NMR spectra can show distinct signals for the different types of protons in this compound, with their chemical shifts, splitting patterns, and integration providing information about their positions and relative numbers in the molecule. chegg.com This is particularly useful for confirming the formation of this compound as a reaction product or for analyzing mixtures containing this compound and other isomers, such as 1-bromohexane. chegg.com Signal integration in NMR spectra can be used to determine the relative amounts of components in a mixture. chegg.com NMR spectroscopy is a powerful tool in structure elucidation because the properties it displays can be related to the molecular structure, including chemical shift, coupling constants, and signal area. core.ac.uk Techniques like COSY, HSQC, and HMBC provide information about correlations between nuclei, further aiding in structural assignment. core.ac.uk

Table 2: Illustrative ¹H NMR Chemical Shifts for this compound

| Type of Proton | Approximate Chemical Shift (ppm) |

| CHBr | ~3.60 chegg.com |

| CH₂ (adjacent to CHBr) | ~1.75, ~1.79 chegg.com |

| CH₂ (internal) | ~1.25, ~1.33 chegg.com |

| CH₃ | ~0.90 chegg.com |

Mass Spectrometry (MS) for Product Identification and Mechanism Support

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of compounds. In the context of this compound reactions, MS is invaluable for identifying reaction products and supporting proposed reaction mechanisms.

The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns. The molecular ion peak for this compound (C₆H₁₃Br) is expected at m/z 164 and 166, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) chemicalbook.comnih.govlibretexts.org. The presence of these two peaks with approximately equal intensity is a clear indicator of a bromine atom in the molecule libretexts.org.

Fragmentation occurs through the cleavage of chemical bonds, yielding smaller ions. For alkyl halides like this compound, common fragmentation pathways include α-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the halogen) and elimination of the halogen or hydrogen halide libretexts.orgmiamioh.edu. The mass spectrum of this compound typically exhibits a base peak (the most intense peak) at m/z 43, corresponding to the [CH₃CHCH₂]⁺ fragment resulting from α-cleavage and loss of the bromine and the rest of the carbon chain chemicalbook.com. Another significant peak is observed at m/z 85, which corresponds to the loss of the bromine atom, yielding the hexyl carbocation [C₆H₁₃]⁺ chemicalbook.comlibretexts.org. The peaks at m/z 135 and 137 in the mass spectrum of 1-bromohexane, which still contain the bromine atom, further illustrate the fragmentation patterns observed in bromoalkanes libretexts.org.

By analyzing the m/z values and relative intensities of the fragment ions, researchers can deduce the structure of reaction products. For instance, in an elimination reaction of this compound, potential products include hex-1-ene and hex-2-ene (cis and trans isomers). The mass spectra of these alkene products would show different molecular ion peaks (m/z 84 for C₆H₁₂) and fragmentation patterns compared to the starting material, confirming their formation.

Furthermore, MS can provide support for reaction mechanisms. For example, SN1 reactions proceed via a carbocation intermediate libretexts.orgpearson.com. While carbocations are transient, their formation can sometimes be inferred from the fragmentation patterns observed in MS, particularly in studies involving trapped ions or specific ionization techniques. The stability of the secondary carbocation formed from this compound makes SN1 reactions possible, alongside SN2 pathways chemicalforums.com. The competition between SN1, SN2, E1, and E2 pathways for secondary alkyl halides like this compound is well-established, and MS can help in identifying the product distribution arising from these competing mechanisms under different reaction conditions (e.g., varying solvent or base) chemicalforums.commasterorganicchemistry.commasterorganicchemistry.com.

Advanced Topics in 2 Bromohexane Research

Stereochemical Implications in Complex Systems

The presence of a chiral center at C-2 in 2-bromohexane leads to significant stereochemical considerations in its reactions. The (S) and (R) enantiomers of this compound can exhibit different behaviors in chiral environments or when interacting with chiral catalysts.

Chiral Recognition and Asymmetric Induction

Chiral recognition involves the ability of a chiral molecule to distinguish between the enantiomers of another chiral molecule. In systems involving this compound, chiral recognition can play a role in determining the outcome of reactions, particularly in biological or enantioselective synthetic contexts. For instance, studies on haloalkane dehalogenases (HLDs) have shown that these enzymes can exhibit enantioselectivity towards β-brominated alkanes like this compound. nih.govmuni.cz Some HLDs show a preference for the (S)-enantiomer of this compound, which is notable as other characterized HLDs often prefer the (R)-enantiomer of similar substrates. nih.gov This suggests specific interactions and recognition within the enzyme's active site.

Asymmetric induction refers to the formation of an excess of one enantiomer or diastereomer during a reaction due to the influence of a chiral feature in the substrate, reagent, ligand, or catalyst. While this compound itself can be a chiral starting material, its reactions can also be subject to asymmetric induction when carried out in the presence of chiral auxiliaries or catalysts. For example, nucleophilic substitution reactions of chiral this compound, such as with an acetate (B1210297) ion, proceed with inversion of configuration at the chiral center under SN2 conditions, leading to the formation of the product with inverted stereochemistry (e.g., (S)-2-bromohexane yielding an (R)-product). vaia.comyoutube.commasterorganicchemistry.com This is a classic example of how the reaction mechanism dictates the stereochemical outcome.

Enantioselective Catalysis with this compound Derivatives

Enantioselective catalysis involves the use of chiral catalysts to favor the formation of one specific enantiomer of a chiral product from a prochiral or racemic starting material. While this compound itself is typically a substrate rather than a catalyst, derivatives of this compound or reactions involving this compound as a reactant can be subject to enantioselective catalysis.

Research into haloalkane dehalogenases demonstrates a form of biocatalysis that exhibits enantioselectivity with this compound. nih.govmuni.czmuni.cz Engineered variants of these enzymes have shown altered and sometimes increased enantioselectivity with this compound, indicating the potential for modifying catalytic systems to control the stereochemical outcome of dehalogenation reactions. muni.cz The structural features and dynamics of the enzyme's active site are crucial in determining this enantiopreference. muni.cz

In synthetic chemistry, the use of chiral catalysts in reactions where this compound is a reactant or product precursor is an area of interest for achieving enantiocontrol. For instance, the synthesis of complex chiral molecules might involve steps where a Grignard reagent derived from this compound is used in a reaction influenced by a chiral catalyst or chiral auxiliary to induce asymmetry. rsc.org

Intermolecular Interactions and Solvent Effects on Reaction Dynamics

The reaction dynamics of this compound, particularly in nucleophilic substitution and elimination pathways, are significantly influenced by intermolecular interactions and the nature of the solvent.

Hydrogen Bonding and Ion Stabilization in Solvents

Solvent effects play a crucial role in nucleophilic substitution reactions involving alkyl halides like this compound. csbsju.edulibretexts.orglibretexts.orglibretexts.org The ability of a solvent to form hydrogen bonds and stabilize ions directly impacts the reaction mechanism and rate. csbsju.edulibretexts.orglibretexts.org

In SN1 reactions, a key step is the ionization of the alkyl halide to form a carbocation intermediate and a halide ion. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing these ions through hydrogen bonding. csbsju.edulibretexts.orglibretexts.orglibretexts.org The protic hydrogens can stabilize anions (like the bromide ion leaving group), while the lone pairs on the oxygen atom can stabilize cations (like the secondary carbocation formed from this compound). csbsju.edulibretexts.orglibretexts.orglibretexts.org This stabilization lowers the energy of the transition state leading to the carbocation, thus promoting the SN1 pathway. csbsju.edulibretexts.orglibretexts.orglibretexts.org

Conversely, polar protic solvents can depress the rate of SN2 reactions. csbsju.edulibretexts.orglibretexts.orglibretexts.org This is because they can solvate and stabilize the nucleophile through hydrogen bonding, making it less reactive. csbsju.edulibretexts.orglibretexts.orglibretexts.org For a secondary alkyl halide like this compound, which can undergo both SN1 and SN2 reactions, the choice of solvent can significantly influence which pathway predominates. chemicalforums.com Polar protic solvents tend to favor the SN1 mechanism for secondary halides. csbsju.edulibretexts.orglibretexts.org

The stabilization of ions through hydrogen bonding is a key intermolecular interaction governing the reaction dynamics of this compound in various solvents.

Diffusion Studies in Various Media

Diffusion is a fundamental process that affects the rate of reactions, particularly in solution or gas phases, by influencing how reactants encounter each other. Studies on the diffusion of this compound in various media provide insights into its intermolecular interactions and transport properties.

Gas phase diffusion coefficients for this compound have been compiled and evaluated. nih.govroyalsocietypublishing.orgnist.govresearchgate.net These studies often involve techniques like gas chromatography to measure how this compound diffuses through a carrier gas, such as helium. researchgate.netscribd.com The diffusion coefficient is influenced by factors such as temperature, pressure, and the nature of the bath gas. nih.govroyalsocietypublishing.org Experimental data on the diffusion of this compound in helium, for example, contributes to the understanding of its behavior in the gas phase and can be used to evaluate theoretical models for predicting diffusion coefficients. nih.govroyalsocietypublishing.orgresearchgate.netscribd.com

While the provided search results primarily focus on gas phase diffusion nih.govroyalsocietypublishing.orgnist.govresearchgate.netscribd.com, diffusion in liquid media is also relevant to reaction dynamics in solution. The rate at which reactants diffuse together can become rate-limiting in fast reactions. The solubility and diffusion of halogenated compounds, including this compound, in different solvents like water, ethylene (B1197577) glycol, and methanol (B129727) have been investigated, providing data on how the solvent affects the mobility of the solute. rsc.org

Data on gas phase diffusion coefficients for this compound in helium include measured and estimated values. nih.govroyalsocietypublishing.org

| Substance | Measured Diffusivity (Torr cm²/s) | Estimated Diffusivity (Fuller method) (Torr cm²/s) |

| This compound | 189 nih.govroyalsocietypublishing.org | 188 nih.govroyalsocietypublishing.org |

Note: Diffusivity values are typically pressure-normalized.

Novel Synthetic Strategies and Method Development

The synthesis of this compound is a common transformation in organic chemistry, but research continues into developing novel and more efficient synthetic strategies. Traditional methods often involve the hydrobromination of 1-hexene (B165129). wikipedia.orgbrainly.com According to Markovnikov's rule, the addition of HBr to 1-hexene yields this compound as the major product, with the bromine atom attaching to the more substituted carbon. brainly.compearson.com This reaction can be carried out using HBr as the reagent. pearson.com

Another approach involves the conversion of hex-1-yne to this compound through a two-step process: partial reduction of hex-1-yne to hex-1-ene (e.g., using a Lindlar catalyst) followed by hydrobromination of the resulting alkene. pearson.com

While free radical halogenation of hexane (B92381) could theoretically produce this compound, controlling the regioselectivity to favor the substitution at the second carbon can be challenging, often leading to a mixture of isomers. brainly.comchemistrydocs.com More selective methods, such as the hydrobromination of 1-hexene, are generally preferred for synthesizing this compound. brainly.com

This compound can also serve as a starting material in the synthesis of other complex molecules, such as aggregation pheromones. arkat-usa.org Synthetic routes utilizing this compound as a precursor, for example, in Grignard reactions, are explored for the construction of carbon frameworks. rsc.orgarkat-usa.org Development of new catalytic systems or reaction conditions that improve the yield, selectivity, or sustainability of reactions involving the formation or use of this compound remains an active area of research.

Photochemical and Radical-Mediated Bromination

Photochemical and radical-mediated reactions involving alkanes, including hexane, can lead to the formation of brominated products such as this compound. These reactions typically proceed via a free radical mechanism initiated by light, which cleaves a bromine molecule (Br₂) into bromine radicals (Br•). quora.com A bromine radical can then abstract a hydrogen atom from the alkane, forming an alkyl radical and hydrogen bromide (HBr). The alkyl radical subsequently reacts with another bromine molecule to yield the bromoalkane product and regenerate a bromine radical, propagating the chain reaction. quora.com

In the photoinitiated addition of HBr to 1-hexene, this compound is observed as a product, alongside 1-bromohexane (B126081) and 3-bromohexane (B146008). askfilo.com Studies have shown that the amounts of 2- and 3-bromohexane formed are often nearly identical and increase with temperature, suggesting the involvement of radical rearrangement processes, specifically a 1,2-hydrogen shift, which becomes more favorable at higher temperatures. askfilo.com

Research using light-emitting diode (LED) irradiation has demonstrated the bromination of n-hexane using CBr₄ as a bromine source. This method produced this compound as a major product (84%), along with 1-bromohexane (14%) and 3-bromohexane (41%). researchgate.netd-nb.inforesearchgate.net This indicates that under these conditions, hydrogen abstraction preferentially occurs at the secondary carbon positions of hexane, leading to the formation of more stable secondary radicals, which then react to form this compound and 3-bromohexane. quora.com The mechanism is believed to involve the homolytic cleavage of a C-Br bond in CBr₄ upon photo-irradiation, generating bromine radicals and CBr₃ radicals, which abstract hydrogen atoms from the hydrocarbon. d-nb.info

Radical-mediated reactions are also explored in the context of synthesizing complex molecules. For instance, bromine radical-mediated reactions involving alkylidenecyclopropanes and allylic bromides have been shown to lead to the synthesis of 2-bromo-1,6-dienes, highlighting the utility of bromine radicals in facilitating C-C bond formation and rearrangement reactions. nih.govrsc.org

Microwave-Assisted Reactions Involving Bromoalkanes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as reduced reaction times, higher yields, and sometimes improved selectivity compared to conventional heating methods. mdpi.comscielo.org.mxscholarsresearchlibrary.comijnrd.org The effectiveness of microwave heating stems from its ability to directly couple with polar molecules in the reaction mixture, leading to rapid heating. mdpi.comijnrd.org

While specific detailed studies focusing solely on microwave-assisted reactions of this compound were not extensively found in the search results, research on microwave-assisted reactions involving bromoalkanes in general provides relevant context. Microwave irradiation has been successfully applied in various reactions involving haloalkanes, including alkylation reactions and the synthesis of various organic compounds. dntb.gov.uaacs.orghelsinki.fi For example, microwave-assisted methods have been developed for the preparation of 2-bromo-1-alkenes from 1-alkynes using specific reagent systems. researchgate.net

The use of ionic liquids in conjunction with microwave irradiation has also been explored to enhance reaction rates and facilitate organic synthesis, as ionic liquids can effectively absorb microwave energy. scielo.org.mxhelsinki.fi This combination has been applied to various transformations, although specific applications involving this compound were not prominently featured in the retrieved literature. Microwave-assisted alkylation reactions, including those potentially involving bromohexane, have been investigated, demonstrating the utility of this technique in functionalizing various substrates. spgykj.com

Theoretical Chemistry and Modeling of this compound Systems

Theoretical chemistry and computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, play a crucial role in understanding the structural, electronic, and reactive properties of organic molecules like this compound at a molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules. DFT calculations can provide insights into molecular geometries, vibrational frequencies, reaction pathways, and interaction energies. mdpi.comresearchgate.netacs.orgemerald.com

While direct DFT studies specifically focused on the isolated this compound molecule in detail were not a primary focus of the search results, DFT has been applied in studies involving bromoalkanes or systems where bromohexane is a component or related structure. For instance, DFT calculations have been used to study the electronic structures and properties of organic compounds, including those synthesized using bromohexane as a reagent. researchgate.netemerald.com DFT has also been employed in the study of supramolecular systems involving bromoalkanes, helping to understand the factors influencing their mesomorphic properties. mdpi.com These studies highlight the utility of DFT in providing theoretical support and understanding for experimental observations in organic chemistry involving bromoalkanes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. These simulations can provide information about the dynamic behavior of molecular systems, including conformational changes, self-assembly processes, and interactions with surfaces or other molecules. nih.govresearchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for 2-Bromohexane in laboratory settings?

- Methodological Answer : this compound is typically synthesized via radical bromination of n-hexane using carbon tetrabromide (CBr₄) under light-emitting diode (LED) irradiation. For example, irradiating n-hexane with CBr₄ at room temperature yields 84% this compound as the major product, alongside minor regioisomers (1-bromohexane: 14%, 3-bromohexane: 41%) . Alternative methods include hydrobromic acid (HBr) addition to 1-hexene under controlled conditions.

- Key Parameters :

| Substrate | Bromination Source | Light Source | Yield (this compound) |

|---|---|---|---|

| n-Hexane | CBr₄ | LED (450 nm) | 84% |

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact and electrostatic discharge .

- Ventilation : Use fume hoods to prevent vapor inhalation.

- Storage : Keep in airtight containers away from heat/ignition sources, in a cool, dry, ventilated area .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite.

Q. What analytical techniques confirm the purity and structure of synthesized this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Quantify regioisomeric distribution (e.g., this compound vs. 1-/3-bromohexane) using internal standards like 2-methylpentane .

- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., δ 1.4–1.6 ppm for Br-adjacent CH₂ groups).

- Boiling Point Verification : Compare observed boiling point (68°C) with literature values .

Advanced Research Questions

Q. How does steric hindrance in this compound influence SN2 vs. SN1 reaction mechanisms?